molecular formula C33H31N3O7S B1683080 N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide CAS No. 307002-73-9

N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide

Cat. No. B1683080
CAS RN: 307002-73-9
M. Wt: 613.7 g/mol
InChI Key: FARMEEAGJWMFSZ-UHFFFAOYSA-N
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Description

WAY170523 is a selective and potent inhibitor of MMP-13(IC50 values are 17, 945, > 1000 and > 10000 nM for MMP-13, MMP-9, TACE and MMP-1 respectively). MMPs (matrix metalloproteinases) are commonly known to be involved in the degradation of various extracellular matrix proteins.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Ameltolide Analogues : Ameltolide and its derivatives, including N-[2-[4-[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenylamino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide, have been studied for their anticonvulsant activities. These compounds exhibited higher efficacy and protective index after oral administration compared to the parent drug, ameltolide (Lambert et al., 1995).

  • Nonproteinogenic Amino Acids Synthesis : The compound has been involved in the synthesis of novel nonproteinogenic amino acids. This research represents a significant contribution to the field of amino acid chemistry and peptide synthesis (Monteiro et al., 2010).

  • Development of Aromatic Polyamides : This compound has played a role in the synthesis of new aromatic polyamides containing s-triazine rings in the main chain, highlighting its importance in polymer chemistry (Sagar et al., 1997).

Biological and Pharmacological Activities

  • Anticonvulsant Properties : Studies have demonstrated the anticonvulsant properties of 4-amino-N-(2,6-dimethylphenyl)benzamide, a related compound, in comparison with other antiepileptic drugs. This provides a basis for exploring the therapeutic potential of its derivatives (Clark, 1988).

  • Chelating Activity Study : Research involving derivatives of this compound has been conducted to investigate their chelating activities, which can be significant for environmental and medicinal chemistry applications (Al-Mathkuri et al., 2020).

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, such as acetylcholinesterase, which is crucial for understanding its potential therapeutic applications (Brown-Proctor et al., 1999).

properties

IUPAC Name

N-[2-[4-[benzyl-[2-(hydroxycarbamoyl)-4,6-dimethylphenyl]sulfamoyl]phenoxy]ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O7S/c1-22-18-23(2)31(28(19-22)32(37)35-39)36(21-24-8-4-3-5-9-24)44(40,41)27-14-12-26(13-15-27)42-17-16-34-33(38)30-20-25-10-6-7-11-29(25)43-30/h3-15,18-20,39H,16-17,21H2,1-2H3,(H,34,38)(H,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARMEEAGJWMFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide
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N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide
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N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide
Reactant of Route 4
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N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide
Reactant of Route 6
N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide

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